molecular formula C10H9ClN2OS B3411392 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- CAS No. 90772-95-5

4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-

Cat. No.: B3411392
CAS No.: 90772-95-5
M. Wt: 240.71 g/mol
InChI Key: TZLLCZXBMIFSSL-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is a heterocyclic compound featuring a five-membered imidazolidinone core with a 4-chlorobenzyl substituent at position 3 and a thioxo (C=S) group at position 2. This structure places it within a broader class of imidazolidinone derivatives, which are notable for their diverse pharmacological and material science applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLLCZXBMIFSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212930
Record name 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90772-95-5
Record name 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90772-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Research

Research indicates that derivatives of 4-imidazolidinone exhibit significant anticancer properties:

  • Mechanism : These compounds may inhibit tumor growth and induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
  • Specific Studies : In vitro studies have shown that certain derivatives can inhibit key enzymes related to cancer progression, resulting in reduced viability of cancer cell lines. For instance, some derivatives have been identified to possess anti-liver and anti-breast cancer properties.

Antimicrobial Activity

The compound has also been explored for its potential antimicrobial effects:

  • Research Findings : A recent study developed substituted imidazolidinone sulfonamides that demonstrated antibacterial activity against multidrug-resistant strains of E. coli and S. aureus. The mechanism of action is believed to involve inhibition of post-translational modifications of bacterial peptides and proteins .
  • Potential Applications : These findings suggest that 4-imidazolidinone derivatives could serve as effective agents in combating resistant bacterial infections.

Synthetic Routes

Several methods have been developed for synthesizing 4-imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-:

  • Reaction with Thiourea : The compound can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under specific conditions, often involving solvents like ethanol or methanol and heat.
  • Industrial Production : In industrial settings, continuous flow reactors are utilized to optimize reaction conditions and enhance yield.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of various imidazolidinone derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.
  • Antibacterial Efficacy : In vitro testing of substituted imidazolidinones revealed strong antibacterial activity against resistant strains. The study utilized QSAR models to predict efficacy and guided the synthesis of new derivatives .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomerism (4-Cl vs. 2-Cl Benzyl)

The 4-chlorophenyl and 2-chlorophenyl isomers (C₁₀H₉ClN₂OS) exhibit distinct electronic and steric profiles. The para-chloro substituent in the target compound likely enhances resonance stabilization compared to the ortho-isomer, which may introduce steric hindrance near the imidazolidinone core .

Substituent Bulk and Hydrophobicity

In contrast, polar substituents like hydroxymethyl (C₁₀H₁₀N₂O₂S) enhance water solubility, making them more suitable for aqueous formulations .

Hydrogen Bonding and Crystallinity

Weak intermolecular interactions, such as C–H···O bonds (observed in ), influence crystal packing and stability. Thioxo groups (C=S) may participate in hydrogen bonding, affecting crystallinity and melting points .

Biological Activity

4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a thioxo group, which contributes to its unique biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • IUPAC Name : 3-[(4-Chlorophenyl)methyl]-2-thioxo-4-imidazolidinone
  • CAS Number : 90772-95-5
  • Molecular Formula : C10H9ClN2OS
  • Molar Mass : 232.71 g/mol

The biological activity of 4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- is primarily attributed to its ability to modulate proteasome activity and inhibit specific enzymes involved in critical metabolic pathways. The thioxo group enhances its reactivity, allowing it to interact with various biological targets.

Anticancer Properties

Research indicates that this compound can inhibit the interaction between MDM2 and p53, a crucial pathway in cancer biology. Inhibition of MDM2 stabilizes p53, preventing its degradation and promoting apoptosis in cancer cells. A study showed that certain derivatives of this compound exhibited significant antiproliferative effects on HCT-116 and MOLM-13 cell lines with wild-type p53, demonstrating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Hetacillin Beta-lactam antibioticAntibacterial
NNC 63-0532 Related structureAnticancer
Spiperone Antipsychotic drugNeuroleptic effects

4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo- stands out due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties compared to similar compounds.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of phenylalanine derivatives with thiourea under controlled conditions. Key reaction pathways include:

  • Amidation : Formation of an intermediate from phenylalanine.
  • Condensation : Cyclization to form the imidazolidinone ring.

Common Reactions

Reaction TypeReagents UsedProducts Formed
Oxidation Hydrogen peroxideSulfoxides or sulfones
Reduction Sodium borohydrideAmines or alcohols
Substitution Sodium hydroxideVarious substituted derivatives

Case Studies

  • Inhibition of MDM2/p53 Interaction :
    • Compounds derived from 4-Imidazolidinone were tested for their ability to inhibit MDM2/p53 interactions.
    • Results indicated strong antiproliferative activity in cancer cell lines expressing wild-type p53.
    • Mechanistic studies revealed activation of p53 target genes leading to apoptosis .
  • Antimicrobial Activity :
    • Preliminary studies have shown potential antimicrobial properties against various pathogens.
    • Further research is needed to elucidate the specific mechanisms involved.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-[(4-chlorophenyl)methyl]-2-thioxo-4-imidazolidinone, and how are reaction conditions optimized?

  • Methodology :

  • Route 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone to yield the target compound .
  • Route 2 : Palladium-catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide, optimized using Raney nickel to avoid hydrodechlorination byproducts. Reaction conditions (solvent, base, temperature) critically influence yields (e.g., 88% yield at 45°C in ethanol with NaOH) .
    • Key Considerations :
  • Catalyst selection (Raney nickel vs. Pd/C) to suppress dehalogenation .
  • Solvent polarity and base strength for imidazole cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : Assign peaks for the 4-chlorophenyl group (δ ~7.3–7.5 ppm) and imidazolidinone protons (δ ~3.5–4.5 ppm).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255 (calculated for C₁₀H₈ClN₂OS) .
  • IR : Stretching vibrations for C=S (1200–1050 cm⁻¹) and N–H (3300–3200 cm⁻¹) .
    • Validation : Cross-reference with synthetic intermediates and computational predictions .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in dimethyl sulfoxide (DMSO), moderately soluble in ethanol, and poorly soluble in water .
  • Stability : Susceptible to oxidation at the thioxo group; store under inert atmosphere at –20°C for long-term stability .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the hydrogen-bonding network and conformational flexibility of this compound?

  • Structural Insights :

  • The crystal structure (space group P1) reveals two independent molecules in the asymmetric unit. Centrosymmetric dimers form via N–H⋯S hydrogen bonds, while pseudo-dimers arise from N–H⋯O interactions .
  • Dihedral angles between the imidazolidinone core and 4-chlorophenyl group indicate restricted rotation, influencing packing efficiency .
    • Table 1 : Key Crystallographic Parameters
ParameterValue
Space groupP1
Unit cell (Å)a = 8.971, b = 9.651, c = 10.497
R-factor0.045
H-bond motifsN–H⋯S, N–H⋯O

Q. How do reaction conditions and catalysts impact synthetic yield and byproduct formation?

  • Case Study : Hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide ():

  • Table 2 : Catalyst Optimization
EntryCatalystSolventTime (h)Yield (%)Byproduct
1Pd/CEthanol635Dechlorinated amide
2Pd/CEthanol1028Dechlorinated amide
3Raney NiEthanol692None
  • Conclusion : Raney Ni minimizes dehalogenation, highlighting the need for catalyst screening .

Q. What computational approaches support the analysis of electronic properties and reactivity?

  • Methods :

  • DFT Calculations : Predict HOMO-LUMO gaps to assess redox activity (e.g., thioxo group as electron-deficient site) .
  • Molecular Dynamics : Simulate solvent effects on conformational stability .
    • Applications : Guide functionalization strategies for bioactivity optimization .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • SAR Insights :

  • Thioxo Group : Critical for antioxidant activity (e.g., DPPH radical scavenging, IC₅₀ ~50 µM) .
  • 4-Chlorophenyl Substituent : Enhances lipophilicity and membrane penetration compared to unsubstituted analogs .
    • Comparative Data :
CompoundBioactivity (IC₅₀)
3-[(4-Chlorophenyl)methyl]50 µM (DPPH)
3-[(3-Nitrophenyl)methyl]65 µM (DPPH)
Unsubstituted imidazolidinone>100 µM (DPPH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Imidazolidinone, 3-[(4-chlorophenyl)methyl]-2-thioxo-

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